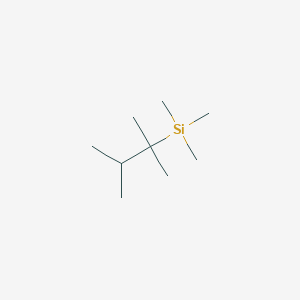
(2,3-Dimethylbutan-2-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethylbutan-2-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C9H20Si It is a trialkylsilane, characterized by the presence of a silicon atom bonded to three methyl groups and a 2,3-dimethylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylbutan-2-yl)(trimethyl)silane typically involves the reaction of 2,3-dimethylbutan-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether intermediate, which is then converted to the desired silane compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dimethylbutan-2-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, replacing one of the methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium or platinum.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various substituted silanes
Scientific Research Applications
(2,3-Dimethylbutan-2-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicon-based materials and coatings
Mechanism of Action
The mechanism of action of (2,3-Dimethylbutan-2-yl)(trimethyl)silane involves the reactivity of the silicon-hydrogen bond. This bond can participate in various chemical reactions, such as hydrosilylation, where the silicon atom forms a new bond with a carbon atom in an organic substrate. The molecular targets and pathways involved depend on the specific reaction and application .
Similar Compounds:
Trimethylsilane: Similar structure but lacks the 2,3-dimethylbutan-2-yl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon.
Uniqueness: this compound is unique due to the presence of the bulky 2,3-dimethylbutan-2-yl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance plays a role .
Properties
| 90420-68-1 | |
Molecular Formula |
C9H22Si |
Molecular Weight |
158.36 g/mol |
IUPAC Name |
2,3-dimethylbutan-2-yl(trimethyl)silane |
InChI |
InChI=1S/C9H22Si/c1-8(2)9(3,4)10(5,6)7/h8H,1-7H3 |
InChI Key |
ISDKMLJDJZKLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



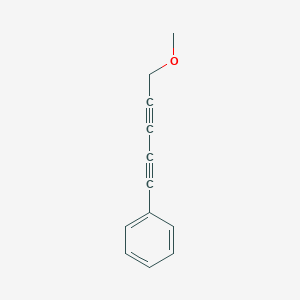
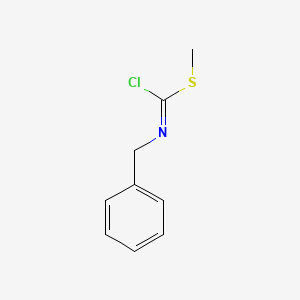

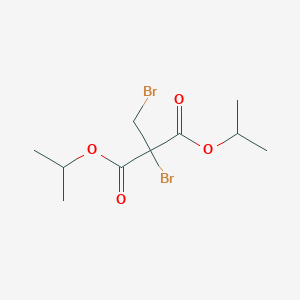

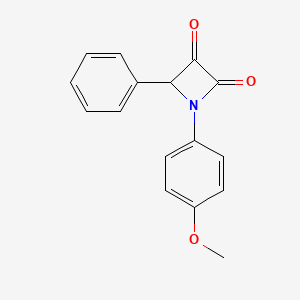
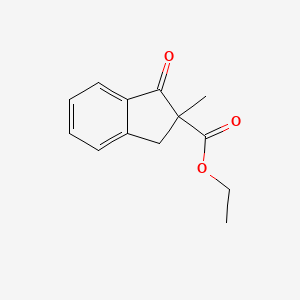
![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)

![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
